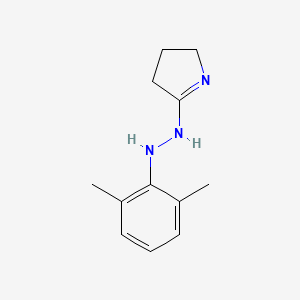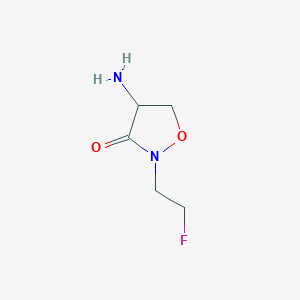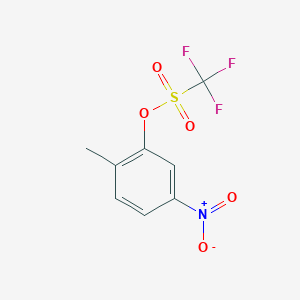
2-Methyl-5-nitrophenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F3NO5S and a molecular weight of 285.2 g/mol . It is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 2-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 2-methyl-5-nitroaniline or 2-methyl-5-nitrophenyl ethers.
Reduction: The major product is 2-methyl-5-aminophenyl trifluoromethanesulphonate.
Oxidation: The major product is 2-carboxy-5-nitrophenyl trifluoromethanesulphonate.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitrophenyl trifluoromethanesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for introducing trifluoromethanesulphonate groups.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-5-nitrophenyl trifluoromethanesulphonate exerts its effects involves the interaction of the trifluoromethanesulphonate group with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-nitrophenyl methanesulphonate
- 2-Methyl-5-nitrophenyl benzenesulphonate
- 2-Methyl-5-nitrophenyl toluenesulphonate
Uniqueness
2-Methyl-5-nitrophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H6F3NO5S |
|---|---|
Molekulargewicht |
285.20 g/mol |
IUPAC-Name |
(2-methyl-5-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
WTSMAYFALLTGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



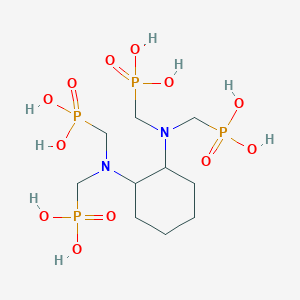
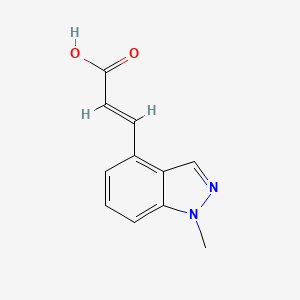

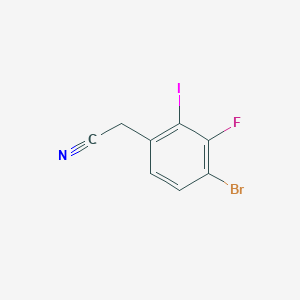
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
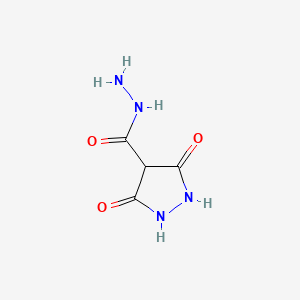
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)

![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
